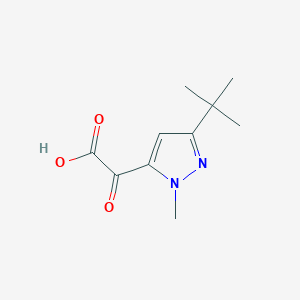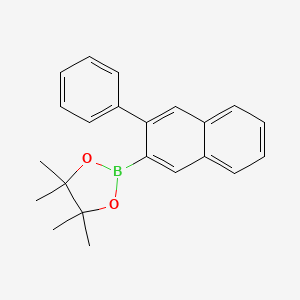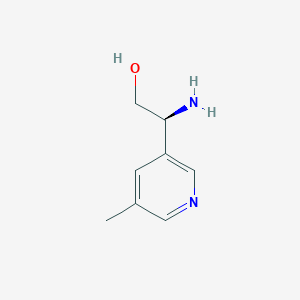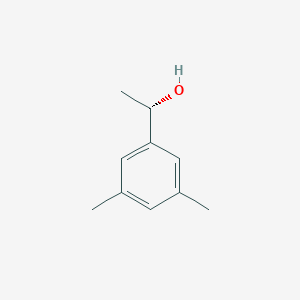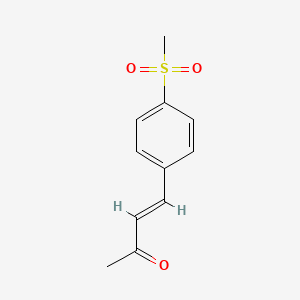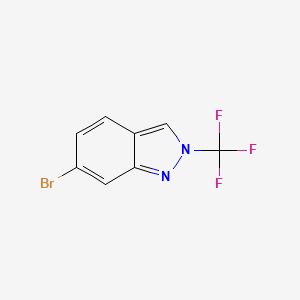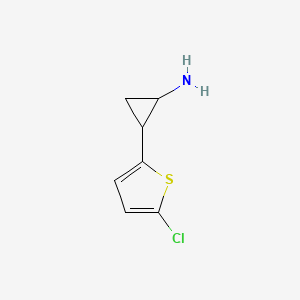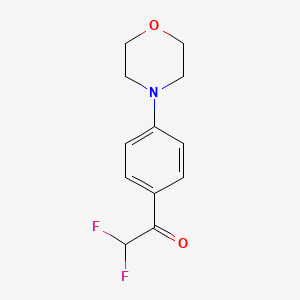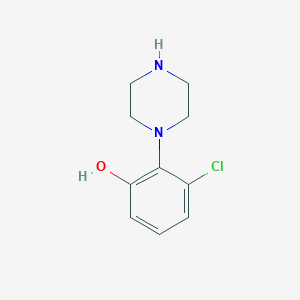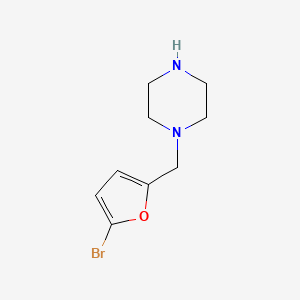
1-Methylcyclohexane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclohexane-1-thiol is an organic compound with the molecular formula C7H14S. It is a thiol derivative of methylcyclohexane, characterized by the presence of a sulfur atom bonded to a cyclohexane ring substituted with a methyl group. This compound is known for its distinctive odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclohexene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under moderate temperatures and pressures to yield the desired thiol compound.
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation of 1-methylcyclohexene in the presence of hydrogen sulfide. The process involves the use of metal catalysts such as palladium or platinum to facilitate the reaction and achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-Methylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Methylcyclohexane-1-thiol involves its interaction with molecular targets through the thiol group. The sulfur atom in the thiol group can form covalent bonds with various electrophiles, leading to the formation of new chemical entities. This reactivity is crucial in its role as a reagent in organic synthesis and its potential biological activities.
Comparaison Avec Des Composés Similaires
Cyclohexanethiol: Similar structure but without the methyl group.
Methylcyclohexane: Lacks the thiol group.
Cyclohexane-1-thiol: Similar structure but without the methyl group.
Uniqueness: 1-Methylcyclohexane-1-thiol is unique due to the presence of both a methyl group and a thiol group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C7H14S |
|---|---|
Poids moléculaire |
130.25 g/mol |
Nom IUPAC |
1-methylcyclohexane-1-thiol |
InChI |
InChI=1S/C7H14S/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3 |
Clé InChI |
OPVQCLPKQYQDFG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


